Methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride
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Description
Methyl 2-(6-aminoindol-1-yl)acetate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as 6-AIA and has been studied for its effects on various biological systems. In
Scientific Research Applications
- For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L .
- Other derivatives, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides , showed potent antiviral activity against Coxsackie B4 virus .
- Researchers explored their efficacy against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .
- These activities include antiviral, anti-inflammatory, anticancer, antioxidant, and antidiabetic effects .
- Researchers continue to explore the therapeutic possibilities of indole derivatives .
- While not specific to methyl 2-(6-aminoindol-1-yl)acetate hydrochloride, this research highlights the broader potential of nitrogen atom manipulation in drug design .
- Researchers have explored microwave-assisted methods for synthesizing methyl acetate, aiming for efficiency and shorter reaction times .
Antiviral Activity
Antitubercular Activity
Biological Potential of Indole Derivatives
Skeletal Editing of Organic Molecules
Microwave-Assisted Synthesis
Oxadiazole Synthesis
properties
IUPAC Name |
methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)7-13-5-4-8-2-3-9(12)6-10(8)13;/h2-6H,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZJOOSBZONFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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